An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid: Properties and Potential
An In-depth Technical Guide to 4-Amino-6-fluorocinnoline-3-carboxylic acid: Properties and Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties of 4-Amino-6-fluorocinnoline-3-carboxylic acid, a molecule of interest for drug discovery and development. While specific experimental data for this exact compound is limited in publicly available literature, this document synthesizes information from closely related analogs to offer valuable insights into its synthesis, reactivity, and potential applications. Cinnoline derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making this class of compounds a rich area for further investigation.[2][3]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the chemical behavior of 4-Amino-6-fluorocinnoline-3-carboxylic acid is to analyze its molecular structure. This analysis allows for the prediction of its fundamental physicochemical properties.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₆FN₃O₂ | Synthonix[1] |
| Molecular Weight | 207.16 g/mol | Synthonix[1] |
| CAS Number | 161373-43-9 | Synthonix[1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not reported; expected to be relatively high due to aromaticity and hydrogen bonding potential | |
| pKa | The carboxylic acid proton is expected to be acidic, while the amino group is basic. The pKa of the parent cinnoline is 2.64.[3] The substituents will influence the exact values. | Inferred from cinnoline[3] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. The solubility of quinoline-4-carboxylic acid, a related structure, is pH-dependent and increases in polar solvents.[4] | Inferred from related compounds[4] |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could start from a fluorinated aniline precursor, which is then diazotized and coupled with a malonic acid derivative to form a hydrazone. Subsequent intramolecular cyclization would yield the cinnoline core. The final step would involve hydrolysis of an ester or nitrile group to the carboxylic acid.
Experimental Protocol: Hypothetical Synthesis
-
Step 1: Diazotization of 2-amino-5-fluorobenzonitrile. 2-amino-5-fluorobenzonitrile is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Step 2: Hydrazone formation. The diazonium salt solution is then added to a cooled solution of a malonic acid derivative (e.g., ethyl cyanoacetate) in the presence of a base to facilitate the coupling reaction, forming the arylhydrazone intermediate.
-
Step 3: Intramolecular Cyclization. The formed hydrazone is then heated in a suitable solvent, possibly with a catalyst, to induce intramolecular cyclization, leading to the formation of the 4-aminocinnoline-3-carbonitrile ring system.
-
Step 4: Hydrolysis. The nitrile group is then hydrolyzed to the carboxylic acid by heating with a strong acid or base.
Purification
Purification of the final product would likely involve recrystallization from a suitable solvent system. The purity of the compound can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of a synthesized compound. While experimental spectra for 4-Amino-6-fluorocinnoline-3-carboxylic acid are not available, the expected spectral features can be predicted based on its functional groups.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the benzene and cinnoline rings would appear in the downfield region (typically 7-9 ppm). The amino group protons would likely appear as a broad singlet, and the carboxylic acid proton would be a highly deshielded, broad singlet further downfield. |
| ¹³C NMR | Aromatic carbons would resonate in the 110-160 ppm range. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing around 160-180 ppm. |
| Infrared (IR) | Characteristic peaks would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).[7][8] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight (207.16). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and other characteristic cleavages of the cinnoline ring.[9][10] |
Chemical Reactivity and Stability
The reactivity of 4-Amino-6-fluorocinnoline-3-carboxylic acid is governed by the interplay of its functional groups: the amino group, the carboxylic acid, and the fluorinated cinnoline core.
-
Amino Group: The 4-amino group is expected to be nucleophilic and can undergo reactions with various electrophiles.[11] For instance, it can be acylated, alkylated, or participate in condensation reactions.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo esterification, amidation, and reduction. It also imparts acidic properties to the molecule.
-
Cinnoline Ring: The cinnoline ring system is aromatic and can undergo electrophilic aromatic substitution, although the position of substitution will be directed by the existing substituents. The fluorine atom will influence the electron density of the ring and may affect its reactivity.[12]
-
Stability: Heterocyclic compounds, including cinnolines, are generally thermally stable.[13][14] However, prolonged exposure to high temperatures, strong acids, or bases may lead to decomposition.
Potential Biological and Pharmacological Activities
The cinnoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] The presence of both an amino group and a carboxylic acid, along with a fluorine substituent, suggests that 4-Amino-6-fluorocinnoline-3-carboxylic acid could be a valuable building block for the synthesis of novel therapeutic agents.
-
Antibacterial and Antifungal Activity: Many 4-aminocinnoline derivatives have demonstrated significant antibacterial and antifungal properties.[2]
-
Anti-inflammatory Activity: Cinnoline derivatives have been investigated for their anti-inflammatory effects.[3]
-
Anticancer Activity: The cinnoline nucleus is found in compounds with reported anticancer activity.[15]
-
CNS Activity: Some 4-aminocinnoline-3-carboxamides have shown activity in the central nervous system.[6][16]
Experimental Workflows and Signaling Pathways
Workflow for Evaluating Biological Activity
The following diagram illustrates a general workflow for the preliminary biological evaluation of 4-Amino-6-fluorocinnoline-3-carboxylic acid or its derivatives.
Conclusion
4-Amino-6-fluorocinnoline-3-carboxylic acid represents a promising, yet underexplored, scaffold for the development of new chemical entities with potential therapeutic applications. While direct experimental data is scarce, this guide provides a solid foundation for researchers by extrapolating information from closely related analogs. The proposed synthetic strategies, predicted chemical properties, and overview of potential biological activities offer a starting point for further investigation into this intriguing molecule. Future research should focus on the definitive synthesis and comprehensive characterization of this compound to unlock its full potential in drug discovery.
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